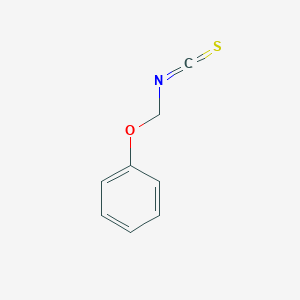
(Isothiocyanatomethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isothiocyanatomethoxy)benzene, also known as benzyl isothiocyanate, is an organic compound with the molecular formula C8H7NS. It is a derivative of benzene, where an isothiocyanate group (-N=C=S) is attached to a methoxy group (-OCH3) on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Isothiocyanatomethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the use of thiophosgene or its analogs, although these reagents are highly toxic .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of solvent and reaction conditions is crucial to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (Isothiocyanatomethoxy)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Benzoic acids.
Substitution: Ortho- and para-substituted benzene derivatives.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
(Isothiocyanatomethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and thioureas.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: It is used in the production of agrochemicals and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of (Isothiocyanatomethoxy)benzene involves its ability to detoxify and accelerate the excretion of carcinogens by inhibiting the activity of phase I reductase and inducing the production of phase II enzymes . This dual action helps in preventing diseases and mitigating the effects of harmful substances.
Vergleich Mit ähnlichen Verbindungen
Phenyl isothiocyanate: Similar structure but lacks the methoxy group.
Benzyl isothiocyanate: Similar structure but with a different substituent on the benzene ring.
Uniqueness: (Isothiocyanatomethoxy)benzene is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical properties and reactivity patterns compared to other similar compounds .
Eigenschaften
CAS-Nummer |
64217-60-3 |
|---|---|
Molekularformel |
C8H7NOS |
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
isothiocyanatomethoxybenzene |
InChI |
InChI=1S/C8H7NOS/c11-7-9-6-10-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI-Schlüssel |
VVXRSDROLUIDEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


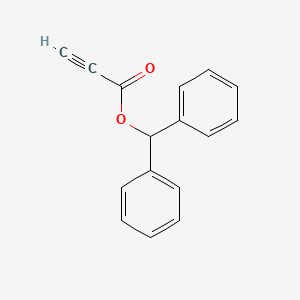
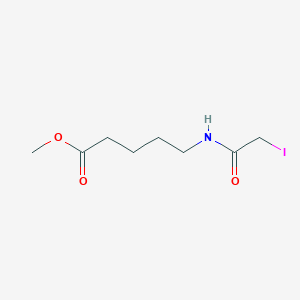

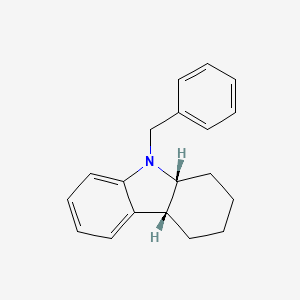


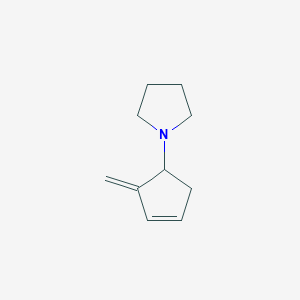
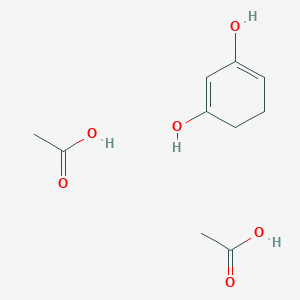
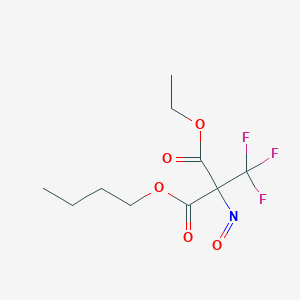
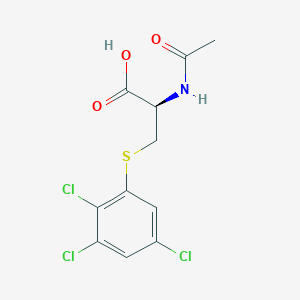
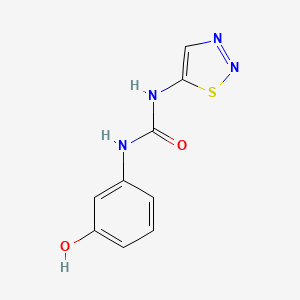


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
